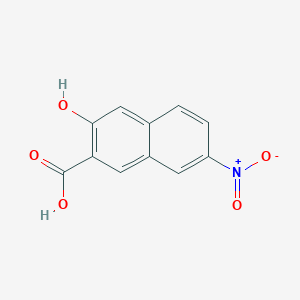
4-bromo-2,6-dimethylphenyl cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-dimethylphenyl cyclohexanecarboxylate is an organic compound that features a bromine atom, two methyl groups, and a cyclohexanecarboxylate moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl cyclohexanecarboxylate typically involves the bromination of 2,6-dimethylphenyl cyclohexanecarboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-2,6-dimethylphenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the cyclohexanecarboxylate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include de-brominated compounds or reduced cyclohexanecarboxylate derivatives.
科学研究应用
4-Bromo-2,6-dimethylphenyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-bromo-2,6-dimethylphenyl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atom and cyclohexanecarboxylate moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-dimethylaniline: Similar in structure but lacks the cyclohexanecarboxylate moiety.
4-Bromo-2,6-dimethylphenylboronic acid: Contains a boronic acid group instead of the cyclohexanecarboxylate moiety.
Uniqueness
4-Bromo-2,6-dimethylphenyl cyclohexanecarboxylate is unique due to the presence of both the bromine atom and the cyclohexanecarboxylate moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds lacking these features .
属性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO2/c1-10-8-13(16)9-11(2)14(10)18-15(17)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLQAGIPXRRPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2CCCCC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
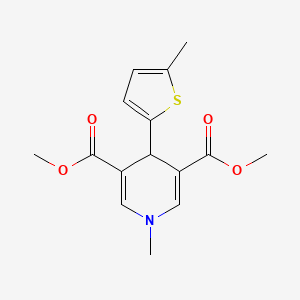
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5617066.png)
![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B5617078.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)
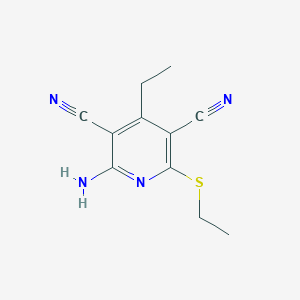
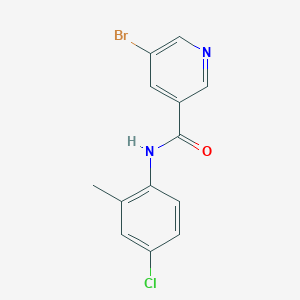
![1-(2-morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide](/img/structure/B5617103.png)
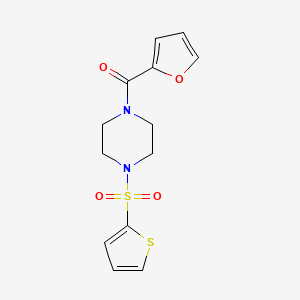
![(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617108.png)
![[3-(2-{1-[(2S)-2-amino-2-phenylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5617124.png)
![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)
